2-(4-Amino-2-fluorophenoxy)ethan-1-ol
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Overview
Description
2-(4-Amino-2-fluorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10FNO2 It is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-fluorophenoxy)ethan-1-ol typically involves the reaction of 4-amino-2-fluorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-2-fluorophenoxy)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 2-(4-Amino-2-fluorophenoxy)acetaldehyde.
Reduction: Formation of 2-(4-Amino-2-fluorophenoxy)ethanamine.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
Scientific Research Applications
2-(4-Amino-2-fluorophenoxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-2-chlorophenoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Amino-2-bromophenoxy)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
2-(4-Amino-2-methylphenoxy)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(4-Amino-2-fluorophenoxy)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-(4-amino-2-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H10FNO2/c9-7-5-6(10)1-2-8(7)12-4-3-11/h1-2,5,11H,3-4,10H2 |
InChI Key |
JDOCQFUZZRZPEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCCO |
Origin of Product |
United States |
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